molecular formula C₁₃₉H₂₃₀N₄₄O₃₈ B549908 降钙素基因相关肽 (8-37) CAS No. 119911-68-1

降钙素基因相关肽 (8-37)

货号 B549908
CAS 编号: 119911-68-1
分子量: 3125.6 g/mol
InChI 键: NDACAFBDTQIYCQ-YVQXRMNASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Calcitonin gene-related peptide (CGRP) is a 37-amino acid neuropeptide . It was discovered 30 years ago and is produced as a consequence of alternative RNA processing of the calcitonin gene . CGRP has two major forms (α and β) and belongs to a group of peptides that all act on an unusual receptor family . CGRP is a highly potent vasodilator and possesses protective mechanisms that are important for physiological and pathological conditions involving the cardiovascular system and wound healing . CGRP is primarily released from sensory nerves and thus is implicated in pain pathways .


Synthesis Analysis

Seventeen novel analogues of human calcitonin gene-related peptide (8-37) (hCGRP (8-37)) were synthesized by solid-phase methods and purified to apparent homogeneity by semipreparative cation exchange and/or reversed-phase high-performance liquid chromatography .


Molecular Structure Analysis

The solution structures of human calcitonin gene-related peptide (hCGRP, 37 residues) and of its antagonistic fragment hCGRP 8-37 have been determined by two-dimensional 1H nuclear magnetic resonance (NMR) spectroscopy and molecular modeling .


Chemical Reactions Analysis

Structure-activity studies of CGRP analogs showed that the C- and N-terminal regions of the peptide interact independently with their receptors . While C-terminal peptide, CGRP (8-37) behaves as a CGRP1 receptor antagonist, N-terminal peptide CGRP (1-12) behaves as a weak agonist .

科学研究应用

细胞信号通路

降钙素基因相关肽 (CGRP) 是一种有效的血管扩张剂,已知可以调节多种细胞信号通路。一项研究深入探讨了 CGRP 对人胚肾 293 细胞中促分裂原活化蛋白激酶 (MAPK) 通路的影响。研究表明,CGRP 显着增加了细胞外信号调节激酶 (ERK) 和 P38 MAPK 活性,而没有显着改变 cjun-N 端激酶 (JNK) 活性。有趣的是,发现 CGRP 受体拮抗剂 CGRP (8-37) 可以抑制这些作用,表明其在调节 CGRP 介导的信号通路中发挥作用 (Parameswaran 等人,2000)

生理和病理生理作用

CGRP 在各种生理和病理生理条件下至关重要,尤其涉及心血管系统和伤口愈合。其保护机制源于其有效的血管扩张特性。它主要从感觉神经释放,这表明它与疼痛通路有关。有趣的是,CGRP 拮抗剂(如 CGRP (8-37))已显示出缓解偏头痛的潜力,偏头痛是一种 CGRP 水平显着升高的疾病。然而,CGRP 对偏头痛和其他疾病的具体作用机制尚未完全了解,有待进一步研究 (Russell 等人,2014)

与受体的相互作用

了解 CGRP与其受体的相互作用对于理解其功能至关重要。研究表明,CGRP 的前七个氨基酸形成二硫键环,与降钙素受体样受体 (CRLR) 的跨膜结构域相互作用以激活受体。CGRP 分子的其余部分分为三个结构域,每个结构域在受体结合和激活中发挥特定作用。这一知识对于开发针对 CGRP 受体相互作用的疗法至关重要,尤其是在 CGRP 参与的疾病中 (Conner 等人,2001)

伤口愈合和血管生成

CGRP 的作用延伸至伤口愈合和血管生成。在 CGRP 敲除小鼠中,与野生型小鼠相比,伤口诱导的血管生成和伤口闭合受到显着抑制。据认为这种作用是由于伤口肉芽组织中血管内皮生长因子 (VEGF) 的表达减少。此外,观察到像 CGRP8-37 这样的 CGRP 拮抗剂可以阻断伤口愈合过程并降低伤口肉芽组织中 CD31 和 VEGF 的表达。这表明来自神经系统的 CGRP 可能促进伤口愈合和血管生成,使其成为控制各种病理生理条件下血管生成的有希望的靶点 (Toda 等人,2008)

生化分析

Biochemical Properties

Alpha-CGRP (8-37) (human) is a regulatory neuropeptide of 37 amino acids . It is widely distributed in the central and peripheral nervous system . Alpha-CGRP (8-37) (human) is a potent vasodilator . It interacts with the CGRP receptor, a complex between calcitonin receptor-like receptor (CLR), a family B G-protein-coupled receptor (GPCR), and receptor activity-modifying protein 1 (RAMP1) .

Cellular Effects

Alpha-CGRP (8-37) (human) has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it plays a role in the fetal cardiovascular and metabolic defense responses to acute hypoxaemia by affecting sympathetic outflow .

Molecular Mechanism

The mechanism of action of Alpha-CGRP (8-37) (human) involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The canonical CGRP receptor is a complex between calcitonin receptor-like receptor (CLR), a family B G-protein-coupled receptor (GPCR), and receptor activity-modifying protein 1 (RAMP1). A third protein, receptor component protein (RCP) is needed for coupling to Gs .

Temporal Effects in Laboratory Settings

In laboratory settings, Alpha-CGRP (8-37) (human) shows stable effects over time. For instance, nearly maximal effective concentrations of Alpha-CGRP (8-37) (human) caused stable relaxations of the temporal artery for 4 hours without fading .

Dosage Effects in Animal Models

The effects of Alpha-CGRP (8-37) (human) vary with different dosages in animal models. For example, rats affected by pulmonary hypertension have reduced plasma levels of Alpha-CGRP (8-37) (human), and these effects are exacerbated by CGRP 8–37 infusion. Administration of Alpha-CGRP (8-37) (human) to these rats attenuated the effects of pulmonary hypertension .

Metabolic Pathways

Alpha-CGRP (8-37) (human) is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

属性

IUPAC Name

(2S)-N-[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]butanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C139H230N44O38/c1-66(2)48-86(161-102(193)60-155-113(197)74(17)159-120(204)87(49-67(3)4)168-118(202)83(40-31-45-152-138(147)148)163-123(207)90(53-80-57-151-65-158-80)173-136(220)111(77(20)188)182-131(215)105(145)69(7)8)121(205)169-88(50-68(5)6)122(206)176-96(64-186)129(213)165-84(41-32-46-153-139(149)150)119(203)175-94(62-184)115(199)156-58-101(192)154-59-104(195)177-107(71(11)12)134(218)179-108(72(13)14)133(217)166-82(39-28-30-44-141)117(201)171-91(54-98(142)189)125(209)172-92(55-99(143)190)124(208)170-89(52-79-36-25-22-26-37-79)126(210)180-109(73(15)16)137(221)183-47-33-42-97(183)130(214)181-110(76(19)187)135(219)174-93(56-100(144)191)127(211)178-106(70(9)10)132(216)157-61-103(194)162-95(63-185)128(212)164-81(38-27-29-43-140)116(200)160-75(18)114(198)167-85(112(146)196)51-78-34-23-21-24-35-78/h21-26,34-37,57,65-77,81-97,105-111,184-188H,27-33,38-56,58-64,140-141,145H2,1-20H3,(H2,142,189)(H2,143,190)(H2,144,191)(H2,146,196)(H,151,158)(H,154,192)(H,155,197)(H,156,199)(H,157,216)(H,159,204)(H,160,200)(H,161,193)(H,162,194)(H,163,207)(H,164,212)(H,165,213)(H,166,217)(H,167,198)(H,168,202)(H,169,205)(H,170,208)(H,171,201)(H,172,209)(H,173,220)(H,174,219)(H,175,203)(H,176,206)(H,177,195)(H,178,211)(H,179,218)(H,180,210)(H,181,214)(H,182,215)(H4,147,148,152)(H4,149,150,153)/t74-,75-,76+,77+,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,105-,106-,107-,108-,109-,110-,111-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDACAFBDTQIYCQ-YVQXRMNASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)CNC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CN=CN4)NC(=O)C(C(C)O)NC(=O)C(C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C139H230N44O38
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3125.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

119911-68-1
Record name Calcitonin gene-related peptide (8-37)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119911681
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。